molecular formula C20H18ClNO2 B1676940 Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Cat. No.: B1676940
M. Wt: 339.8 g/mol
InChI Key: RYNBQQWODYCGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NAP-1 is a compound with anesthetic activity. It increases paired-pulse inhibition in the CA1 region of rat hippocampal brain slices when used at a concentration of 100 μM. NAP-1 also induces loss of righting reflex in tadpoles (EC50 = 0.53 μM).
NAP-1 is a compound with anesthetic activity. It increases paired-pulse inhibition in the CA1 region of the hippocampus.

Biochemical Analysis

Biochemical Properties

Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. This compound can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function . Additionally, it has been found to impact the proliferation and apoptosis of certain cell types, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall biochemical activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-3-24-20(23)18-13-19(15-9-11-16(21)12-10-15)22(14(18)2)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNBQQWODYCGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-oxo-butyric acid ethyl ester (from Example 35(a)) and aniline under conditions analogous to Example 35(b). MS-(+)-ion: M+1=340.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(4-chlorophenyl)-2-methyl-1-phenylpyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.